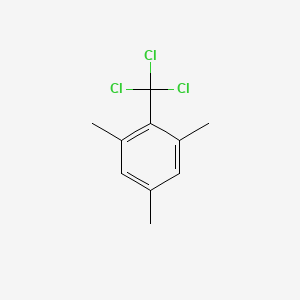

1,3,5-Trimethyl-2-(trichloromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,5-Trimethyl-2-(trichloromethyl)benzene is an organic compound with the CAS number 707-74-4 . It is an important organic intermediate that can be used in various fields such as agrochemical, pharmaceutical, and dyestuff .

Molecular Structure Analysis

The molecular weight of 1,3,5-Trimethyl-2-(trichloromethyl)benzene is 237.56 . The molecular formula is C10H11Cl3 .Physical And Chemical Properties Analysis

1,3,5-Trimethyl-2-(trichloromethyl)benzene has a melting point of 16-17 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

Synthesis of Tin and Mercury Derivatives : The reaction of tribromo or tetrabromobenzene with trimethylstannyl sodium yielded polystannylated benzene derivatives, which were then converted to tris- and tetrakis(chloromercurio)benzenes. X-ray crystallography confirmed the structure of these derivatives, showcasing the compound's utility in forming organometallic compounds (Rot et al., 2000).

Crystal Structures of Derivatives : Research on the crystal structures of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene and its derivatives highlighted the role of van der Waals and weak C–H···O interactions in stabilizing the molecular packing in solids. This work contributes to understanding the structural aspects of benzene derivatives (Arockia Samy & Alexander, 2012).

Synthesis of Oligothienylbenzenes : The efficient synthesis of 1,3,5-tris(oligothienyl)benzenes through trimerization reactions and their electrochemical properties were investigated, illustrating the compound's relevance in developing conducting polymers (Chérioux & Guyard, 2001).

Catalysis and Reaction Mechanisms

- Catalytic Efficiency of Phase Transfer Catalyst : A study evaluated the catalytic efficiency of a triple-site phase transfer catalyst, derived from 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, in the dichlorocarbene addition to 5-vinyl-2-norbornene. This highlights the compound's utility in facilitating organic transformations (Vivekanand & Balakrishnan, 2009).

Material Science and Supramolecular Chemistry

Formation of Supramolecular Polymers : The top-down preparation of supramolecular polymeric membranes via selective photocyclic aromatization demonstrated the potential of benzene derivatives in creating new materials with unique properties. This process exclusively yielded a 1,3,5-trisubstituted benzene derivative, showing high selectivity and potential for various applications (Liu et al., 2013).

Molecular Encapsulation : The solvent-dependent conformation of 1,3,5-tris(2-benzyl-o-carboran-1-yl)benzene and its ability to encapsulate acetone molecules in a dynamically formed space highlight the role of such compounds in supramolecular chemistry and molecular recognition (Songkram et al., 2010).

Propiedades

IUPAC Name |

1,3,5-trimethyl-2-(trichloromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl3/c1-6-4-7(2)9(8(3)5-6)10(11,12)13/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYSFXXGQXIPIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(Cl)(Cl)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407189 |

Source

|

| Record name | 1,3,5-trimethyl-2-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Trimethyl-2-(trichloromethyl)benzene | |

CAS RN |

707-74-4 |

Source

|

| Record name | 1,3,5-trimethyl-2-(trichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of 1,3,5-trimethyl-2-(trichloromethyl)benzene in the synthesis of (diphenylphosphine oxide)(mesitylene)ketone and (phenylphosphine oxide)bis(mesitylene ketone)?

A1: 1,3,5-Trimethyl-2-(trichloromethyl)benzene serves as a key starting material in the synthesis of both (diphenylphosphine oxide)(mesitylene)ketone and (phenylphosphine oxide)bis(mesitylene ketone). These compounds are identified as commercial photoinitiators [, ]. The synthesis involves a condensation reaction between 1,3,5-trimethyl-2-(trichloromethyl)benzene and corresponding organophosphine precursors [, ].

Q2: What are the advantages of using 1,3,5-trimethyl-2-(trichloromethyl)benzene in this synthesis compared to previous methods?

A2: The research highlights several advantages of using 1,3,5-trimethyl-2-(trichloromethyl)benzene in this synthetic route:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

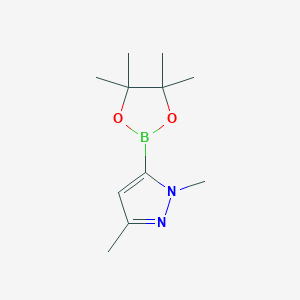

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1309573.png)

![Imidazo[2,1-b]thiazol-6-ylmethanol](/img/structure/B1309577.png)

![1-{[4-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}azepan-2-one](/img/structure/B1309585.png)